N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-26-18-11-7-5-9-16(18)22-21(25)15-13-20(24)23(14-15)17-10-6-8-12-19(17)27-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHHALAILOBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The 5-oxopyrrolidine ring is typically constructed via intramolecular cyclization of γ-keto acids or esters. Patent WO2019016745A1 details a two-step process involving hydrogenation of 2-(1-nitrobutan-2-yl) malonate followed by cyclization in alcohols (e.g., methanol, ethanol) at reflux temperatures (60–80°C) to yield 2-oxopyrrolidine-3-carboxylates. For N,1-bis(2-ethoxyphenyl) derivatives, pre-functionalization of the malonate precursor with 2-ethoxyphenyl groups is critical.
Protection-Deprotection Sequences
Nitrogen protection using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prevents undesired side reactions during cyclization. The patent advocates Boc protection via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C, achieving >90% conversion. Subsequent deprotection with hydrochloric acid (HCl) in dioxane regenerates the free amine, enabling carboxamide coupling.
Functionalization with 2-Ethoxyphenyl Groups
Hydrazide-Mediated Carboxamide Formation
The PMC study synthesizes hydrazones by condensing hydrazide intermediates with aromatic aldehydes. Adapting this approach, 5-oxopyrrolidine-3-carboxylic acid hydrazide (prepared via hydrazinolysis of methyl esters) reacts with 2-ethoxybenzaldehyde to form the target carboxamide. NMR data from the study confirm hydrazone rotamers (E/Z ratios 65:35 to 75:25), highlighting conformational complexity.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Table 1 summarizes solvent-catalyst systems for key steps:
| Step | Optimal Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol | H2SO4 (0.5 eq) | 72% | |
| Hydrogenation | Ethyl acetate | Pd/C (10 wt%) | 68% | |
| Hydrazone condensation | Methanol | Acetic acid | 85% |
Temperature and Time Dependence
Cyclization at reflux (ethanol, 78°C) for 4–6 hours maximizes pyrrolidone formation, while prolonged heating (>8 hours) promotes decomposition. Hydrazone condensations require milder conditions (25–40°C, 2 hours) to maintain rotamer equilibrium.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra of intermediates exhibit diagnostic signals:
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product, with retention times consistent with related pyrrolidones.
Challenges and Mitigation Strategies
Steric Hindrance
Bulkier 2-ethoxyphenyl groups impede cyclization and coupling reactions. Patent WO2019016745A1 addresses this via high-pressure hydrogenation (5–10 bar H2) to enhance reaction rates.
Rotamer Interconversion
The PMC study observes E/Z rotamers in hydrazone intermediates, complicating NMR interpretation. Freeze-pump-thaw degassing minimizes oxidative degradation during analysis.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds similar to N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, studies involving derivatives of pyrrolidinone have demonstrated their ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon adenocarcinoma) . The mechanism of action often involves the modulation of apoptotic pathways and enzyme inhibition, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Inhibitory studies suggest that it may bind to active sites of various enzymes, which can lead to therapeutic benefits such as reduced inflammation and decreased cancer cell proliferation .
Biological Applications
Biological Targeting
this compound may serve as a ligand for specific biological targets, influencing various biological pathways. Its structural features allow it to interact with metal ions and enzymes, potentially modulating their activity .
Antibacterial Properties
Research has also highlighted antibacterial activities associated with compounds structurally related to this compound. Studies show that modifications in the compound's structure can yield derivatives with significant antimicrobial effects against various bacterial strains.
Industrial Applications
Synthesis of Complex Molecules
In the field of organic chemistry, this compound can be utilized as a building block for synthesizing more complex organic molecules. Its unique chemical structure allows for the development of new materials and chemicals used in various industrial applications.
Case Studies
Case Study 1: Antitumor Activity
A comparative study involving pyrrolidinone derivatives revealed that those with specific substituents demonstrated enhanced antitumor activity. The structural characteristics were linked to their ability to induce apoptosis through modulation of caspase pathways .
Case Study 2: Antibacterial Activity
Another investigation into related compounds demonstrated significant antibacterial properties against several strains of bacteria. This suggests that structural modifications can lead to compounds with notable antimicrobial effects.
Mechanism of Action
The mechanism of action of N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₂₄H₂₈N₂O₄.
Biological Activity
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of chemistry, biology, and medicine.
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. This method is optimized for higher yields and purity through techniques like recrystallization or chromatography.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research but may include enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of 5-oxopyrrolidine compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The effective concentrations that reduced cell viability by 50% (EC50 values) were determined through viability assays .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| Compound 1 | A375 | 46.7 ± 2.0 | |
| Compound 2 | HT-29 | 44.6 ± 2.0 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. Studies have shown that related compounds exhibit varying degrees of activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using broth microdilution techniques .
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Compound A | E. coli | >128 | |
| Compound B | MRSA | TBD |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of related pyrrolidine derivatives, it was found that modifications to the phenyl substituents significantly influenced cytotoxicity levels against A549 cells. The introduction of halogen groups enhanced the anticancer activity, demonstrating structure-dependent effects that warrant further exploration for drug development .
Case Study 2: Antimicrobial Resistance
Another research effort focused on evaluating the antimicrobial properties of derivatives against resistant strains of Staphylococcus aureus. The findings indicated that certain substitutions on the pyrrolidine scaffold could enhance antibacterial potency, making these compounds promising candidates for addressing antibiotic resistance .
Q & A
Q. Basic
- Flash chromatography : Ideal for polar intermediates; use gradients of ethyl acetate/hexane .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) enhance purity for crystalline products .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., unreacted starting materials) .
How to confirm the compound’s stereochemistry if chiral centers are present?
Q. Advanced
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Optical rotation : Compare experimental [α]D values with literature data for known stereoisomers .
What analytical challenges arise in stability studies under physiological conditions?
Q. Advanced
- Degradation pathways : Hydrolysis of the ethoxy group at pH > 8 requires buffered solutions (pH 7.4) during in vitro assays .
- LC-MS/MS monitoring : Quantify degradation products (e.g., free carboxylic acid) over 24-hour incubation .
- Temperature sensitivity : Store lyophilized samples at -80°C to prevent thermal decomposition .
How to validate target engagement in cellular models?
Q. Advanced
- Fluorescence polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled inhibitors) in live cells .
- Western blotting : Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .
- CRISPR/Cas9 knockout : Confirm activity loss in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
